dynole 34-2
Description
Dynole 34-2 is a small-molecule dynamin inhibitor that targets the GTPase domain of dynamin, a protein critical for clathrin-mediated endocytosis (CME), vesicle recycling, and actin-cytoskeletal dynamics . It is part of the Dynole class of compounds synthesized via Knoevenagel condensation, with demonstrated efficacy in disrupting membrane fission and downstream signaling pathways .
Properties
IUPAC Name |
2-cyano-3-[1-[3-(dimethylamino)propyl]indol-3-yl]-N-octylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N4O/c1-4-5-6-7-8-11-15-27-25(30)21(19-26)18-22-20-29(17-12-16-28(2)3)24-14-10-9-13-23(22)24/h9-10,13-14,18,20H,4-8,11-12,15-17H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIMRONQBLZJFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)C(=CC1=CN(C2=CC=CC=C21)CCCN(C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1-(3-(Dimethylamino)propyl)-1H-indole-3-carbaldehyde (1)
The aldehyde precursor is synthesized through a two-step process:
-
Alkylation of indole : Indole is alkylated with 3-chloro-N,N-dimethylpropan-1-amine in the presence of a base (e.g., NaH) to introduce the dimethylaminopropyl side chain.
-
Formylation : The resulting 1-(3-(dimethylamino)propyl)-1H-indole undergoes Vilsmeier-Haack formylation using POCl₃ and DMF to install the aldehyde group at the 3-position.
Key Data
| Step | Yield | Purity (HPLC) |
|---|---|---|
| Alkylation | 75% | 95% |
| Formylation | 68% | 92% |
Knoevenagel Condensation with N-Octyl-2-cyanoacetamide (3)
The critical coupling reaction is performed as follows:
-
Reaction setup : A mixture of 1 (1.0 equiv), 3 (1.2 equiv), and piperidine (10 mol%) in ethanol is refluxed for 18 hours.
-
Workup : The mixture is cooled, diluted with water, and extracted with dichloromethane. The organic layer is dried over Na₂SO₄ and concentrated.
-
Purification : Silica gel chromatography (ethyl acetate/hexanes, 3:7) yields this compound as a yellow solid.
Optimization Insights
-
Catalyst screening : Piperidine outperforms other bases (e.g., ammonium acetate) in reaction efficiency.
-
Solvent effects : Ethanol provides higher yields (82%) compared to methanol (75%) or acetonitrile (68%).
-
Scalability : The reaction is scalable to 10 g without significant yield reduction.
Characterization and Analytical Data
This compound is characterized using spectroscopic and chromatographic techniques:
Spectral Properties
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indole-H), 7.85 (d, J = 15.6 Hz, 1H, CH=), 7.45–7.30 (m, 4H, aromatic), 6.89 (d, J = 15.6 Hz, 1H, CH=), 4.15 (t, J = 6.8 Hz, 2H, NCH₂), 3.45 (t, J = 6.8 Hz, 2H, NCH₂), 2.28 (s, 6H, N(CH₃)₂), 1.60–1.20 (m, 10H, alkyl chain).
-
HRMS : m/z calculated for C₂₅H₃₆N₄O [M+H]⁺: 409.2965, found: 409.2968.
Purity and Solubility
| Parameter | Value |
|---|---|
| HPLC purity | ≥99% |
| Solubility (DMSO) | 40.86 mg/mL |
| Solubility (ethanol) | 20.43 mg/mL |
| LogP | 4.11 |
Data adapted from batch-specific certificates of analysis.
Comparative Analysis of Synthetic Approaches
Yield Improvements
Initial protocols reported yields of 65–70%, but iterative optimizations (e.g., solvent selection, catalyst loading) have increased yields to 82%. The use of anhydrous solvents and controlled temperature further enhances reproducibility.
Applications in Biomedical Research
This compound’s synthesis enables its use in diverse studies:
Chemical Reactions Analysis
dynole 34-2 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles like amines or thiols
Scientific Research Applications
dynole 34-2 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a ligand in receptor binding studies.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of dynole 34-2 involves its interaction with specific molecular targets and pathways. The compound is known to inhibit protein kinase C (PKC), a key enzyme involved in various intracellular signaling pathways. By inhibiting PKC, the compound can modulate cellular processes such as proliferation, differentiation, and apoptosis . Additionally, it has been shown to interact with other receptors and enzymes, contributing to its diverse biological activities .
Comparison with Similar Compounds
Comparison with Similar Dynamin Inhibitors
Dynole Series
Dynole 2-24 :
- Synthesis: Derived via reductive amination of 1-(3-(dimethylamino)propyl)-1H-indole-3-carbaldehyde .
- Mechanism: Targets dynamin’s G domain but exhibits lower potency compared to Dynole 34-2 .
- Efficacy: IC₅₀ of 2.5 µM for dynamin GTPase inhibition, weaker than this compound (1.3 µM) .
Dynole 31-2 :
- Role: Inactive control compound used to validate this compound’s specificity .
Dyngo Series
Dyngo 4a :
- Mechanism : Allosteric inhibitor targeting dynamin’s G domain; improved toxicity profile compared to Dynasore .
- Applications: Reduces endocytosis in cytomegalovirus studies but lacks this compound’s efficacy in leukemia models .
- IC₅₀: 0.6 µM (GTPase inhibition), slightly more potent than this compound .
Dyngo Ø :
Other Dynamin Inhibitors
Dynasore :
- Mechanism: Non-competitive GTPase inhibitor with broad-spectrum activity but high cytotoxicity .
- Limitations: Rapid off-target effects and poor selectivity compared to this compound .
- IC₅₀: 15 µM (GTPase inhibition), significantly higher than this compound .
MiTMAB (Myristyl Trimethyl Ammonium Bromide) :
- Mechanism : Blocks dynamin recruitment via PH domain binding, impairing membrane interaction .
- Applications : Less effective in leukemia models; primarily used to study exocytosis .
- Toxicity: Higher cytotoxicity in normal cells compared to this compound .
Iminodyn-22 :
Comparative Data Table
Research Findings and Advantages of this compound
Therapeutic Superiority
- Multi-Pathway Inhibition: Blocks IL-7R, Notch1, STAT5, AKT, and mTORC1, overcoming resistance seen in single-target therapies .
- Synergy with Chemotherapy : Reduces pre-LSC burden by 10–100x in T-ALL and AML models when combined with DA5+3 or VXL regimens .
- Tolerability: No significant myelosuppression or gastrointestinal toxicity in vivo, unlike Dynasore .
Biological Activity
Dynole 34-2 is a potent inhibitor of dynamin GTPase activity, primarily affecting dynamin I. This compound has garnered attention for its significant biological activity, particularly in the context of cellular endocytosis and cancer cell proliferation. The following sections will detail its mechanisms of action, effects on various signaling pathways, and implications for therapeutic applications.
Chemical Profile
- Chemical Name : 2-Cyano-3-[1-[3-(dimethylamino)propyl]-1H-indol-3-yl]-N-octyl-2-propenamide
- Molecular Weight : 408.58 g/mol
- IC50 Values :
- Dynamin I Inhibition : 1.3 μM
- Receptor-Mediated Endocytosis (RME) : 5.0 μM
This compound inhibits dynamin-dependent endocytosis (DDE), a critical process for various cellular functions, including receptor internalization and signal transduction. The compound's mechanism involves:
- Inhibition of GTPase Activity : this compound effectively blocks the GTPase activity of dynamin, preventing the necessary membrane fission during endocytosis .
- Impact on Signaling Pathways : The inhibition of DDE leads to decreased activation of several key signaling pathways, including:
- IL-7 Signaling : this compound has been shown to reduce phosphorylation of Stat5, a critical component in IL-7 signal transduction in leukemia cells .
- Notch1 Signaling : It also impairs Notch1 signaling by blocking receptor internalization, further affecting the growth and survival of leukemic stem cells .
Cell Proliferation and Apoptosis
This compound exhibits selective antiproliferative properties, particularly in dividing cancer cells. Research indicates that:
- Induction of Apoptosis : Treatment with this compound leads to characteristic apoptotic features such as cell blebbing and DNA fragmentation in cancer cell lines like HeLa .
- Cytokinesis Failure : The compound specifically targets the abscission stage of cytokinesis, resulting in multinucleation and cell death in dividing cells .
Case Studies
- Acute Leukemia Models : In studies involving Ba/F3 IL-7R cells, this compound demonstrated dose-dependent cytotoxicity, correlating with inhibited Stat5 activation. This suggests potential therapeutic applications in overcoming chemoresistance in leukemia .
- Endothelial Cells : The impact on endothelial cell function was assessed through receptor-mediated endocytosis assays, where this compound showed significant inhibition compared to control groups .
Comparative Analysis with Other Compounds
| Compound | IC50 (Dynamin I) | IC50 (RME) | Mechanism |
|---|---|---|---|
| This compound | 1.3 μM | 5.0 μM | Inhibits GTPase activity |
| Dynasore | ~15 μM | ~80 μM | Inhibits dynamin-mediated RME |
| MiTMAB | Not specified | Not specified | Pan-dynamin inhibitor |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
